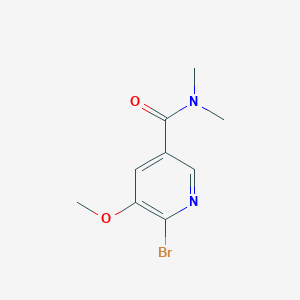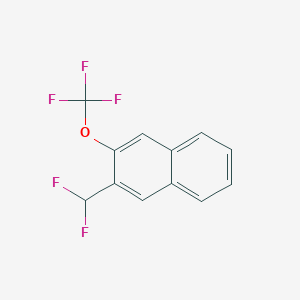
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine is an organic compound belonging to the class of isoquinolines and derivatives Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine can be achieved through several methods. One common approach involves the reaction of 1-phenylisoquinoline with ethylene oxide in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Various substituted isoquinoline derivatives
Aplicaciones Científicas De Investigación
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-((1-Phenylisoquinolin-3-yl)oxy)ethanamine can be compared with other similar compounds, such as:
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine: This compound has a similar structure but with a methyl group attached to the nitrogen atom, which may alter its reactivity and biological activity.
2-Phenyl-1-(2-quinolinyl)ethanamine: This compound contains a quinoline moiety instead of an isoquinoline moiety, leading to differences in its chemical and biological properties.
(2S)-1-(3H-Indol-3-yl)-3-{[5-(6-isoquinolinyl)-3-pyridinyl]oxy}-2: This compound includes an indole moiety, which can significantly impact its interactions with biological targets.
The uniqueness of this compound lies in its specific isoquinoline structure, which provides distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
89721-25-5 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-(1-phenylisoquinolin-3-yl)oxyethanamine |
InChI |
InChI=1S/C17H16N2O/c18-10-11-20-16-12-14-8-4-5-9-15(14)17(19-16)13-6-2-1-3-7-13/h1-9,12H,10-11,18H2 |
Clave InChI |
ANZOSNVXTVXSLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


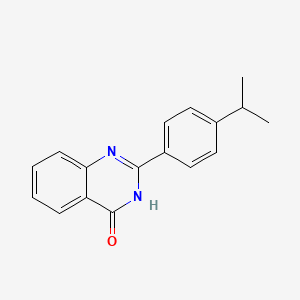

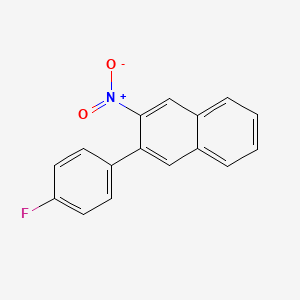
![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)

![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)
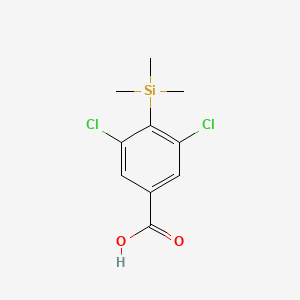



![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)
